molecular formula C24H20O3S B14496544 4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one CAS No. 63279-92-5

4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one

Cat. No.: B14496544
CAS No.: 63279-92-5
M. Wt: 388.5 g/mol
InChI Key: NRNFSRCIBYRIKU-UHFFFAOYSA-N
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Description

4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one is a complex organic compound that features a phenanthrene moiety attached to a sulfonyl group and a phenylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one typically involves the sulfonation of phenanthrene with sulfuric acid, followed by neutralization with sodium hydroxide to produce sodium phenanthrene-2-sulfonate . This intermediate is then treated with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) to yield phenanthrene-2-sulfonyl chloride . The final step involves the reaction of phenanthrene-2-sulfonyl chloride with 4-phenylbutan-2-one under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The phenanthrene moiety can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the butanone structure can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Oxidized phenanthrene derivatives.

    Reduction: 4-(Phenanthrene-2-sulfonyl)-4-phenylbutanol.

    Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenanthrene moiety may interact with biological macromolecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene-2-sulfonyl chloride: A precursor in the synthesis of 4-(Phenanthrene-2-sulfonyl)-4-phenylbutan-2-one.

    4-Phenylbutan-2-one: Another precursor used in the synthesis.

    Phenanthrene derivatives: Compounds with similar phenanthrene structures but different functional groups.

Uniqueness

This compound is unique due to the combination of the phenanthrene moiety and the sulfonyl group, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

63279-92-5

Molecular Formula

C24H20O3S

Molecular Weight

388.5 g/mol

IUPAC Name

4-phenanthren-2-ylsulfonyl-4-phenylbutan-2-one

InChI

InChI=1S/C24H20O3S/c1-17(25)15-24(19-8-3-2-4-9-19)28(26,27)21-13-14-23-20(16-21)12-11-18-7-5-6-10-22(18)23/h2-14,16,24H,15H2,1H3

InChI Key

NRNFSRCIBYRIKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3

Origin of Product

United States

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